2,4-Dicyano-3-(2-methylpropyl)pentanediamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

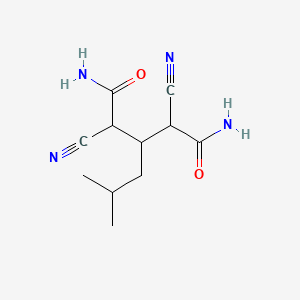

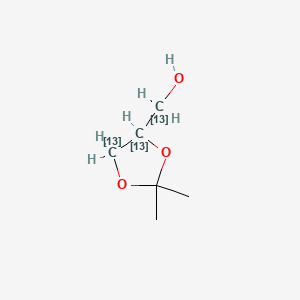

2,4-Dicyano-3-(2-methylpropyl)pentanediamide is an impurity of Pregabalin, a GABA analogue used as an anticonvulsant . It is also known as 2,4-Dicyano-3-isobutylglutaramide .

Molecular Structure Analysis

The molecular formula of 2,4-Dicyano-3-(2-methylpropyl)pentanediamide is C11H16N4O2 . The molecular weight is 236.27 .Physical And Chemical Properties Analysis

The melting point of 2,4-Dicyano-3-(2-methylpropyl)pentanediamide is 116-118°C, and the predicted boiling point is 551.0±50.0 °C . The predicted density is 1.181±0.06 g/cm3 . It is slightly soluble in DMSO and Methanol .Aplicaciones Científicas De Investigación

Synthesis of Pregabalin

Pregabalin Impurity 8 plays a crucial role in the synthesis of Pregabalin . A microreactor system has been developed for the continuous synthesis of Pregabalin, which uses Pregabalin Impurity 8. This system exhibits exceptional heat transfer and mixing capabilities, allowing the Hofmann rearrangement reaction to be efficiently achieved in a consolidated single-step microreactor process .

Impurity Control in Pharmaceutical Production

The microreactor system mentioned above also utilizes its excellent mass and heat transfer performance to reduce the level of the key impurity (Pregabalin Impurity 8) to below 0.15% at higher reaction temperatures, meeting the quality requirements for pharmaceutical production .

Cost-Effective Isolation of Process Impurity

Methods have been developed on preparative HPLC, flash LC, and simulated moving bed (SMB) to prepare the process impurity, Pregabalin Impurity 8 . SMB was found to be the most cost-effective method, enabling a high quantity of the impurity to be generated in a short period of time .

Neurology Research

Pregabalin Impurity 8 is used as a reference standard in neurology research . It is used in the study of various neurological conditions, including Alzheimer’s, depression, epilepsy, Parkinson’s, schizophrenia, and others .

Organic Photocatalysis

Pregabalin Impurity 8 has been identified as a powerful and attractive non-metal organic photocatalyst due to its excellent redox window, good chemical stability, and wide applicability . It is used in the design, synthesis, and application of photocatalytic redox catalysts .

Development of Synthetic Methods

The flexibility of Pregabalin Impurity 8 as an organic photocatalyst contributes significantly to the development of synthetic methods and its adaptation to large-scale invention implementation .

Mecanismo De Acción

Target of Action

Pregabalin Impurity 8, also known as 2,4-Dicyano-3-(2-methylpropyl)pentanediamide or 2,4-dicyano-3-isobutylpentanediamide, is an impurity of Pregabalin . Pregabalin, the parent compound, primarily targets the α2δ subunit of voltage-dependent calcium channels within the central nervous system . This subunit is crucial in modulating calcium influx at nerve terminals and inhibiting the release of excitatory neurotransmitters .

Mode of Action

Pregabalin binds to the α2δ subunit, which results in a decrease in the release of neurotransmitters including glutamate, norepinephrine, serotonin, dopamine, substance P, and calcitonin gene-related peptide . This leads to a reduction in the communication between nerves, contributing to its effects on pain and seizures .

Biochemical Pathways

By inhibiting the release of excitatory neurotransmitters, it can affect neuronal excitability and synaptic transmission .

Pharmacokinetics

Pregabalin, the parent compound, is known to be rapidly absorbed after oral ingestion with a bioavailability of ≥90% . . The pharmacokinetics of Pregabalin Impurity 8 may share some similarities with Pregabalin, but further studies are needed to confirm this.

Result of Action

The parent compound pregabalin, by binding to the α2δ subunit, reduces the release of excitatory neurotransmitters, thereby decreasing neuronal excitability and potentially alleviating symptoms of conditions like epilepsy and neuropathic pain .

Propiedades

IUPAC Name |

2,4-dicyano-3-(2-methylpropyl)pentanediamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N4O2/c1-6(2)3-7(8(4-12)10(14)16)9(5-13)11(15)17/h6-9H,3H2,1-2H3,(H2,14,16)(H2,15,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQVNYCULJRPXJR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(C#N)C(=O)N)C(C#N)C(=O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N4O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

185815-56-9 |

Source

|

| Record name | 2,4-Dicyano-3-isobutylpentanediamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0185815569 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,4-DICYANO-3-ISOBUTYLPENTANEDIAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6AH4U4DEG6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Isopropyl ((1S,4R)-7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methanesulfonate](/img/structure/B583214.png)

![Ethanone, 1-[5,6-bis(methylene)-7-oxabicyclo[2.2.1]hept-2-yl]-, endo- (9CI)](/img/no-structure.png)

![Calcium;(Z,3S,5S)-7-[2-cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl]-3,5-dihydroxyhept-6-enoate;(E)-7-[2-cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl]-3,5-dihydroxyhept-6-enoate](/img/structure/B583220.png)

![4-[(4-Amino-2-ethoxy-5-nitrobenzoyl)amino]-1-piperidinecarboxylic Acid Ethyl Ester](/img/structure/B583226.png)

![(6R,7R)-3-(Acetyloxymethyl)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-[2-methyl-1-[(2-methylpropan-2-yl)oxy]-1-oxopropan-2-yl]oxyiminoacetyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B583234.png)